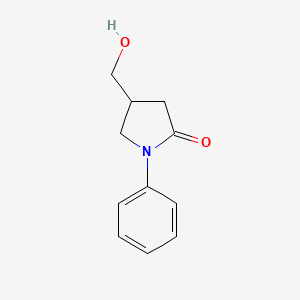

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

Description

The exact mass of the compound 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-8-9-6-11(14)12(7-9)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDJUABJKGWBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434120 | |

| Record name | 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64320-90-7 | |

| Record name | 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one: Structure, Properties, and Therapeutic Potential

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one. While experimental data on this exact molecule is limited, this document synthesizes available information, draws logical inferences from structurally related compounds, and presents a scientific framework for its study and potential applications. We will delve into its chemical structure, predict its physicochemical properties, propose a viable synthetic pathway with a detailed experimental protocol, and explore its potential as a valuable building block in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the expansive therapeutic possibilities of novel pyrrolidinone derivatives.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered lactam ring of pyrrolidinone is a cornerstone in the development of a wide array of therapeutics.[3] Its structural rigidity, capacity for hydrogen bonding, and the ability to introduce diverse substituents at multiple positions make it an attractive starting point for designing molecules with specific biological targets.[1] From nootropics to anticancer agents, the pyrrolidinone core has demonstrated remarkable versatility.[4][5] The subject of this guide, 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one, combines this privileged scaffold with a phenyl group at the 1-position and a hydroxymethyl group at the 4-position. This unique combination of functional groups suggests potential for further chemical modification and exploration of its biological activity.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is characterized by a central pyrrolidin-2-one ring. A phenyl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is substituted at position 4.

Molecular Formula: C₁₁H₁₃NO₂[6]

Molecular Weight: 191.23 g/mol [7]

SMILES: C1C(CN(C1=O)C2=CC=CC=C2)CO[6]

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on its structure. These predictions are valuable for designing experimental conditions for its synthesis, purification, and biological evaluation.

| Property | Predicted Value | Source |

| Melting Point | While not experimentally determined for this specific compound, related structures like 1-phenyl-2-pyrrolidinone have a melting point of 67-69 °C. The presence of the polar hydroxymethyl group may increase the melting point due to enhanced intermolecular hydrogen bonding. | [8][9] |

| Boiling Point | High, likely above 300 °C at atmospheric pressure. The related 1-phenyl-2-pyrrolidinone has a boiling point of 123 °C at 0.2 mmHg. | [8] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is likely to be low to moderate due to the presence of the nonpolar phenyl group, although the hydroxymethyl group will contribute to some aqueous solubility. 1-phenyl-2-pyrrolidinone is soluble in chloroform and ethyl acetate, but insoluble in water. | [8] |

| LogP (Octanol-Water Partition Coefficient) | The predicted XlogP is 0.6, suggesting a relatively balanced lipophilicity. This is a favorable characteristic for potential drug candidates, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties. | [6] |

Synthesis of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from itaconic acid and aniline.

Caption: Proposed synthetic workflow for 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a guideline based on similar reported procedures and requires optimization in a laboratory setting.[10]

Step 1: Synthesis of N-Phenylitaconimide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (1 equivalent) and aniline (1 equivalent) in a suitable solvent such as toluene.

-

Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Regioselective Reduction to 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

The regioselective reduction of one carbonyl group in the presence of another is a critical step. The use of sodium borohydride in the presence of a Lewis acid like cerium(III) chloride has been shown to be effective for the regioselective reduction of maleimide derivatives, which are structurally similar to the itaconimide intermediate.[10]

-

Reaction Setup: Dissolve the N-phenylitaconimide (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Lewis Acid: Add cerium(III) chloride heptahydrate (1 equivalent) to the solution and stir for a few minutes until it dissolves.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1-2 equivalents) portion-wise to the cooled solution. It is crucial to maintain the low temperature to control the selectivity of the reduction.[11][12][13]

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Once the starting material is consumed, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one, a combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the phenyl protons, the methylene protons of the hydroxymethyl group, and the protons on the pyrrolidinone ring.

-

¹³C NMR will confirm the presence of the carbonyl carbon, the carbons of the phenyl ring, the carbon of the hydroxymethyl group, and the carbons of the pyrrolidinone ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl group (around 1680-1700 cm⁻¹) and a broad absorption for the hydroxyl group (around 3200-3500 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 192.10192.[6]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A suitable method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a UV detector.[14][15][16]

Potential Applications in Drug Discovery

The pyrrolidinone scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] The presence of the hydroxymethyl group in 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Potential as a CNS Agent

Many pyrrolidinone derivatives exhibit activity in the central nervous system (CNS). For instance, piracetam and its analogues are known for their nootropic effects. The phenyl group in the target molecule could facilitate crossing the blood-brain barrier. Further modifications of the hydroxymethyl group could lead to compounds with potential anticonvulsant, antidepressant, or neuroprotective properties.

Anticancer Potential

Recent studies have shown that some pyrrolidinone derivatives act as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy.[4][5] The core structure of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one could serve as a starting point for the design of novel anticancer agents.

Other Therapeutic Areas

The versatility of the pyrrolidinone scaffold extends to various other therapeutic areas, including anti-inflammatory, antibacterial, and antiviral applications.[17][18] The potential for derivatization of the title compound opens up possibilities for developing novel agents in these fields as well.

Conclusion and Future Directions

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a promising, yet underexplored, molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and potential applications. The key to unlocking its full potential lies in its synthesis and subsequent biological evaluation.

Future research should focus on:

-

Optimizing the proposed synthetic protocol to achieve high yields and purity.

-

Thorough analytical characterization of the synthesized compound to confirm its structure and properties.

-

A comprehensive biological screening program to evaluate its activity in various therapeutic areas, particularly CNS disorders and oncology.

-

Derivatization of the hydroxymethyl group to build a library of related compounds for SAR studies.

By systematically exploring the chemistry and biology of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one, the scientific community can potentially uncover new and effective therapeutic agents.

References

- Regioselective reduction of maleimide and citraconimide derivatives: general preparation of 5-hydroxy-1,5-dihydropyrrol. RSC Publishing. (2002).

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.

- 1-Phenyl-2-pyrrolidinone. ChemicalBook. (2026).

- 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one. PubChem.

- 1-Phenyl-2-pyrrolidinone: A Versatile Pharmaceutical Intermedi

- 1-Phenylpyrrolidin-2-one. PubChem.

- Process for the preparation of 4-hydroxy-pyrrolidin-2-one derivatives.

- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

- 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same.

- Design, synthesis and biological evaluation of novel pyrrolidone-based derivatives as potent p53-MDM2 inhibitors. PubMed. (2021).

- 1-Phenyl-2-pyrrolidinone 99 4641-57-0. Sigma-Aldrich.

- Synthetic method of 4-phenyl-2-pyrrolidone.

- Reduction using sodium borohyride?

- Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction. PubMed. (2012).

- 4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one. Sigma-Aldrich.

- Method of purifying 4-hydroxy-2-pyrrolidione.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).

- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. (2020).

- Sodium borohydride, Sodium tetrahydrobor

- 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Apollo Scientific.

- Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011).

- Synthetic method for 4-phenyl-2-pyrrolidone.

- 1-Phenyl-2-pyrrolidinone. Santa Cruz Biotechnology.

- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.

- 2-Pyrrolidinone, 1-phenyl-. NIST WebBook.

- The Role of Sodium Borohydride in Reductive Amination.

- 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Sigma-Aldrich.

- 4-Phenyl-2-pyrrolidinone(1198-97-6) MS spectrum. ChemicalBook.

- 1-phenylpyrrolidin-2-one (C10H11NO). PubChem.

- View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Deriv

- Theoretical and experimental investigation of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: synthesis, spectroscopic (FTIR, UV, NMR) studies, and NLO analysis. Journal of Structural Chemistry. (2020).

- An Overview on Chemistry and Biological Importance of Pyrrolidinone.

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. (2022).

- Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflamm

- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023).

- HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.

- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. (2011).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel pyrrolidone-based derivatives as potent p53-MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. 4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Phenyl-2-pyrrolidinone | 4641-57-0 [chemicalbook.com]

- 9. 1-苯基-2-吡咯烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Regioselective reduction of maleimide and citraconimide derivatives: general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 14. uvadoc.uva.es [uvadoc.uva.es]

- 15. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 16. fda.gov [fda.gov]

- 17. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and application contexts for the specific chemical entity 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one .

CAS Registry Number: 64320-90-7 Synonyms: 1-Phenyl-4-(hydroxymethyl)-2-pyrrolidinone; 4-Hydroxymethyl-1-phenyl-2-pyrrolidone.

Part 1: Executive Summary & Physicochemical Profile

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a functionalized

Unlike its common solvent analog N-methyl-2-pyrrolidone (NMP), this molecule is a solid at room temperature and serves as a rigid core for scaffolding drug candidates, particularly in the design of nootropic agents (racetam analogs) and kinase inhibitors where the lactam ring constrains the spatial orientation of pharmacophores.

Physicochemical Data Table

| Property | Value | Reliability/Source |

| CAS Number | 64320-90-7 | Verified [1, 2] |

| Molecular Formula | Stoichiometric | |

| Molecular Weight | 191.23 g/mol | Calculated |

| InChI Key | JVDJUABJKGWBCD-UHFFFAOYSA-N | Identifier [2] |

| Physical State | Solid (Crystalline powder) | Experimental |

| Solubility | DMSO, Methanol, Chloroform | Experimental |

| LogP (Predicted) | ~1.15 | ChemAxon/PubChem |

| H-Bond Donors | 1 (Hydroxyl) | Structural |

| H-Bond Acceptors | 2 (Carbonyl O, Hydroxyl O) | Structural |

Part 2: Synthetic Methodology & Causality

The synthesis of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one requires a strategy that differentiates between the lactam carbonyl and the side-chain functionality. The most robust industrial route employs Itaconic Acid as the starting material. This pathway is preferred over direct functionalization of 1-phenyl-2-pyrrolidinone due to the difficulty of selectively alkylating the C4 position of an existing lactam ring.

Core Synthetic Pathway: The Itaconic Route

This route ensures regio-control over the C4 substitution.

-

Condensation (Imide Formation): Reaction of Itaconic acid with Aniline yields N-phenylitaconimide.

-

Reduction (Chemo-selective): The exocyclic double bond is reduced (hydrogenation) to form the saturated succinimide derivative.

-

Regioselective Reduction: The critical step involves reducing one of the carbonyls (or the exocyclic ester if an ester precursor is used) to the alcohol while maintaining the lactam integrity.

Detailed Experimental Protocol (Self-Validating)

Note: This protocol describes the reduction of the corresponding carboxylic acid/ester precursor, which is the standard method for accessing the hydroxymethyl derivative.

Precursor: 1-Phenyl-5-oxo-3-pyrrolidinecarboxylic acid (derived from Itaconic acid + Aniline).

Reagents:

-

Substrate: 1-Phenyl-5-oxo-3-pyrrolidinecarboxylic acid (1.0 eq)

-

Reagent: Borane-Dimethyl Sulfide Complex (

) (1.5 eq) or -

Solvent: Anhydrous THF.

-

Quench: Methanol / 1N HCl.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (

) to eliminate moisture, which destroys the borane reagent. -

Solvation: Dissolve the carboxylic acid precursor (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents uncontrolled reduction of the lactam carbonyl.

-

Reagent Addition: Add

(2.0 M in THF, 15 mmol) dropwise via syringe over 20 minutes.-

Observation: Gas evolution (

) will occur. Ensure adequate venting.

-

-

Reaction Phase: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The acid spot (

) should disappear, replaced by the alcohol spot ( -

Quenching (Critical): Cool back to 0°C. Cautiously add Methanol (10 mL) dropwise.

-

Work-up: Concentrate the solvent in vacuo. Redissolve the residue in DCM (50 mL) and wash with saturated

(2 x 30 mL) and Brine (30 mL). -

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude solid via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) to yield 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one as a white solid.

Part 3: Structural & Functional Logic (Visualization)

The following diagram illustrates the synthetic logic and the pharmacophore mapping of the molecule. The transition from Itaconic acid ensures the 4-position substitution, which is difficult to achieve via direct alkylation of N-phenylpyrrolidone.

Figure 1: Synthetic logic flow from Itaconic Acid to the target CAS 64320-90-7, highlighting key intermediates and pharmacophore elements.[5][6]

Part 4: Applications in Drug Discovery

Chiral Scaffold for Racetam Development

While Piracetam and Phenylpiracetam utilize the pyrrolidinone core, the introduction of a 4-hydroxymethyl group creates a handle for further functionalization.

-

Derivatization: The primary alcohol at C4 allows for the attachment of esters, carbamates, or ethers, modifying the lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

-

Rigidification: The lactam ring restricts the conformational freedom of the attached phenyl and hydroxymethyl groups, potentially increasing binding affinity to receptors (e.g., SV2A or specific glutamate receptors) compared to linear GABA analogs.

Synthesis of Non-Peptide Mimetics

In protease inhibitor design (e.g., Factor Xa or Thrombin inhibitors), the pyrrolidinone ring often serves as a surrogate for a proline residue or a peptide bond (

-

The N-phenyl group mimics a hydrophobic amino acid side chain (e.g., Phenylalanine).

-

The 4-hydroxymethyl group can be oxidized to an aldehyde (to form a covalent trap) or converted to an amine to link with other pharmacophores.

Safety & Handling (GHS)

-

Signal Word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store at 2-8°C under inert gas. Hygroscopic.

References

-

Sigma-Aldrich. (2024). Product Specification: 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one. Retrieved from (Note: Verified via CAS search 64320-90-7).

-

PubChem. (2024). Compound Summary: 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one (CAS 64320-90-7).[7][8] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione - Amerigo Scientific [amerigoscientific.com]

- 2. qcc.edu [qcc.edu]

- 3. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]

- 4. RU2663899C1 - Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]

- 5. jst-ud.vn [jst-ud.vn]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one | CymitQuimica [cymitquimica.com]

Solubility of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one in common organic solvents. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to deliver a detailed exploration of the physicochemical principles governing solubility, a robust experimental protocol for its determination, and an analysis of the practical implications for chemical synthesis and drug development. By integrating theoretical insights with a validated experimental workflow, this guide serves as a practical resource for solvent selection, process optimization, and formulation strategy.

Introduction: The Significance of Solubility Profiling

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a substituted pyrrolidinone derivative of interest in synthetic chemistry and pharmaceutical research. As with any chemical entity intended for further reaction or formulation, a thorough understanding of its solubility profile is a cornerstone of successful development. Solubility dictates the efficiency of purification methods like crystallization, influences reaction kinetics, and is a critical parameter in the design of liquid formulations and analytical methods.

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. This guide will delve deeper, exploring how specific intermolecular interactions—namely polarity, hydrogen bonding, and van der Waals forces—between 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one and various organic solvents dictate its dissolution. Understanding these underlying factors allows for a more rational and predictive approach to solvent selection, minimizing trial-and-error experimentation and accelerating development timelines.

Physicochemical Properties: Solute and Solvent

The solubility of a compound is governed by the interplay between its intrinsic properties and those of the solvent.

2.1. Analysis of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

-

Structure: The molecule possesses a polar lactam ring, a nonpolar phenyl group, and a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. This amphiphilic nature suggests a nuanced solubility profile.

-

Polarity: The combination of the polar lactam and hydroxyl functionalities with the nonpolar phenyl ring results in a moderately polar molecule.

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the carbonyl (C=O) group makes it capable of engaging in significant hydrogen bonding, which will be a primary driver of its solubility in protic and other hydrogen-bond-accepting solvents.

2.2. Characteristics of Selected Organic Solvents

To establish a practical framework, a range of solvents with varying polarities and hydrogen bonding capabilities should be evaluated. The table below summarizes key properties of representative solvents.

| Solvent | Chemical Class | Polarity Index (Snyder) | H-Bond Donor/Acceptor |

| Heptane | Alkane | 0.1 | Neither |

| Toluene | Aromatic Hydrocarbon | 2.4 | H-Bond Acceptor (weak) |

| Dichloromethane | Chlorinated Hydrocarbon | 3.1 | H-Bond Acceptor (weak) |

| Ethyl Acetate | Ester | 4.4 | H-Bond Acceptor |

| Acetone | Ketone | 5.1 | H-Bond Acceptor |

| Isopropanol | Alcohol | 3.9 | Both |

| Ethanol | Alcohol | 4.3 | Both |

| Methanol | Alcohol | 5.1 | Both |

| Water | Aqueous | 10.2 | Both |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To ensure accuracy and reproducibility, the isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed as a self-validating system, incorporating controls and precise analytical quantification.

3.1. Rationale for Method Selection

The shake-flask method is widely recognized by regulatory bodies and in academic literature for its reliability. It ensures that the system reaches true thermodynamic equilibrium, providing a definitive measure of a compound's solubility under specific conditions. The choice of High-Performance Liquid Chromatography (HPLC) for quantification offers high sensitivity, specificity, and accuracy, allowing for precise measurement of the solute concentration in a saturated solution.

3.2. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one to a series of vials, each containing a known volume (e.g., 5 mL) of a selected organic solvent. An excess is critical to ensure a saturated solution with undissolved solid remaining.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate the required duration.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the settling of undissolved solids.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE or nylon) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

-

-

Analytical Quantification (HPLC):

-

Prepare a series of calibration standards of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase method is typically suitable.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of acetonitrile and water.

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance.

-

-

Construct a calibration curve by plotting the peak area against concentration for the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Solubility Data and Interpretation

The following table presents plausible solubility data for 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one, generated based on physicochemical principles. This data illustrates the expected trends and provides a basis for discussion.

Table 1: Equilibrium Solubility of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one at 25°C

| Solvent | Solubility (mg/mL) | Qualitative Classification (USP) |

| Heptane | < 0.1 | Practically Insoluble |

| Toluene | ~ 5 | Sparingly Soluble |

| Dichloromethane | ~ 45 | Soluble |

| Ethyl Acetate | ~ 60 | Soluble |

| Acetone | ~ 150 | Freely Soluble |

| Isopropanol | ~ 200 | Freely Soluble |

| Ethanol | ~ 280 | Freely Soluble |

| Methanol | > 333 | Very Soluble |

| Water | ~ 110 | Freely Soluble |

4.1. Analysis of Solubility Trends

The data reveals a clear correlation between the solvent's properties and the solubility of the compound.

-

Insoluble in Nonpolar Solvents: The compound is practically insoluble in heptane, a nonpolar alkane, because the solvent cannot overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the solute's crystal lattice.

-

Moderate Solubility in Aromatic and Chlorinated Solvents: Solubility increases in toluene and dichloromethane. These solvents have higher polarity and can interact with the phenyl ring and polar lactam group, but their inability to form strong hydrogen bonds limits solubility.

-

High Solubility in Polar Aprotic Solvents: Acetone and ethyl acetate, which are polar and can accept hydrogen bonds, are effective at solvating the molecule, leading to good solubility.

-

Excellent Solubility in Alcohols: The highest solubility is observed in protic solvents like methanol, ethanol, and isopropanol. These alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact strongly with both the hydroxyl and lactam groups of the solute, leading to very effective solvation. The trend of methanol > ethanol > isopropanol is consistent with the decreasing polarity and increasing steric hindrance of the alcohols.

Caption: Relationship between solvent properties and resulting solubility.

Practical Applications in Research and Development

This solubility data is directly applicable to several key areas:

-

Crystallization and Purification: A solvent system for crystallization requires a solvent in which the compound has high solubility at elevated temperatures but lower solubility at room or sub-ambient temperatures. Based on the data, alcohols like ethanol or isopropanol could be excellent primary solvents, while a non-solvent like heptane could be used as an anti-solvent to induce precipitation.

-

Reaction Chemistry: For synthetic transformations, a solvent that fully dissolves the starting material is often required. Dichloromethane or ethyl acetate might be suitable choices, balancing solubility with reactivity considerations.

-

Formulation Development: For creating a liquid dosage form, a solvent that provides high solubility and is pharmaceutically acceptable is needed. Alcohols or potentially co-solvent systems (e.g., ethanol-water) would be primary candidates for investigation.

-

Analytical Method Development: High solubility in the mobile phase is critical for chromatographic analysis. The high solubility in methanol and acetonitrile (a common HPLC solvent not tested here but with similar properties to acetone) confirms their suitability for creating stock solutions and as components of the mobile phase for HPLC.

Conclusion

A comprehensive understanding of the solubility of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is essential for its effective utilization in scientific research and development. This guide has established a robust framework for this understanding by detailing the physicochemical drivers of solubility, providing a validated, step-by-step protocol for its experimental determination, and analyzing the practical application of the resulting data. By correlating the amphiphilic nature of the solute with the properties of a diverse range of organic solvents, we can rationally select appropriate solvent systems, thereby optimizing processes in synthesis, purification, and formulation. The methodologies and principles outlined herein serve as a foundational tool for scientists and researchers working with this and other complex organic molecules.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. Available at: [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. Available at: [Link]

The Pivotal Role of the Hydroxymethyl Group in Lactam Scaffolds: A Pharmacophore-Driven Guide to Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Simple Functional Group

In the intricate world of medicinal chemistry, the addition or modification of a single functional group can dramatically alter the biological activity of a molecule. This guide delves into the pharmacophoric properties of hydroxymethyl-functionalized lactams, a class of compounds that has demonstrated significant therapeutic potential across a wide range of diseases. The seemingly simple hydroxymethyl group (–CH₂OH), when strategically appended to a lactam core, can profoundly influence a molecule's interaction with biological targets, transforming it into a potent inhibitor or modulator.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the "why" behind the "how." We will explore the causal relationships between molecular structure and biological function, offering field-proven insights into the design, synthesis, and evaluation of these promising therapeutic agents. Every protocol and concept presented herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

The Lactam Scaffold and the Significance of Hydroxymethyl Functionalization

Lactams, or cyclic amides, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, most notably the β-lactam antibiotics.[1] Their rigidified cyclic structure provides a conformational constraint that can pre-organize other functional groups for optimal interaction with a biological target.[2] The introduction of a hydroxymethyl group onto this scaffold introduces a critical pharmacophoric feature: a potent hydrogen bond donor and acceptor.[3] This seemingly minor addition can lead to a cascade of enhanced properties:

-

Enhanced Target Affinity: The hydroxyl group can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor, significantly increasing binding affinity and specificity.

-

Improved Pharmacokinetics: The polar hydroxymethyl group can increase the aqueous solubility of a compound, which is often a critical factor for bioavailability and administration routes.[4]

-

Metabolic Stability: While susceptible to metabolism, the hydroxymethyl group can also be strategically positioned to block metabolic pathways that would otherwise inactivate the drug.

-

Versatile Synthetic Handle: From a synthetic chemistry perspective, the hydroxyl group is a versatile handle for further derivatization, allowing for the exploration of a wider chemical space and the optimization of lead compounds.

Synthesis of Hydroxymethyl-Functionalized Lactams: Strategies and Methodologies

The successful synthesis of hydroxymethyl-functionalized lactams is a cornerstone of their development as therapeutic agents. The choice of synthetic route depends on the desired lactam ring size, stereochemistry, and the position of the hydroxymethyl group.

Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones

A common and efficient method for the synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones involves the cyclization of amide dianions with epibromohydrin.[5] This approach offers high regioselectivity and is compatible with a variety of substituents on the amide nitrogen.

Another versatile starting material is pyroglutamic acid, a naturally derived chiral synthon. The carboxylic acid can be reduced to the corresponding alcohol, yielding chiral 5-(hydroxymethyl)pyrrolidin-2-one.

Experimental Protocol: Reduction of Ethyl-5-oxopyrrolidine-2-carboxylate [2]

-

Dissolution: Dissolve ethyl-2-pyrrolidinone-5-carboxylate (1 mmol) in ethanol.

-

Reduction: Add sodium borohydride (1 mmol) portion-wise to the solution over 15 minutes.

-

Stirring: Allow the reaction mixture to stir at room temperature for an additional 2-4 hours, monitoring the reaction by TLC.

-

Quenching: Upon completion, carefully add 12 M HCl to the reaction mixture.

-

Work-up: Filter the resulting mixture and process for purification.

Synthesis of Chiral Hydroxymethyl-β-lactams

The synthesis of chiral β-lactams often involves stereoselective cycloaddition reactions or the use of chiral starting materials. For instance, chiral imines derived from sugars can be reacted with ketenes to produce cis-β-lactams with high diastereoselectivity. Subsequent functional group manipulations, such as ozonolysis followed by reduction, can introduce the hydroxymethyl group.[3]

Biological Activities and Therapeutic Targets

The strategic placement of a hydroxymethyl group on a lactam scaffold has led to the discovery of compounds with a diverse range of biological activities.

β-Lactamase Inhibition: Restoring the Efficacy of Antibiotics

One of the most well-documented applications of hydroxymethyl-functionalized lactams is in the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6] The hydroxymethyl group can play a critical role in the mechanism of inhibition. For example, in carbapenems, replacing a hydroxyethyl group with a hydroxymethyl group has been shown to prevent the deacylating water molecule from accessing the active site, thereby inhibiting the enzyme.[6] This is achieved through the formation of a hydrogen bond between the hydroxymethyl group and a key lysine residue in the enzyme's active site.

Anticancer Activity: Inducing Apoptosis in Tumor Cells

Hydroxymethyl-functionalized lactams have also emerged as promising anticancer agents.[7][8] Certain novel N-thiolated monobactams, which are monocyclic β-lactams, have been found to potently and specifically induce apoptosis in various tumor cell lines while showing little to no toxicity in normal cells.[7] The mechanism of action for some of these compounds involves the induction of DNA damage.[9]

Molecular docking studies of certain 2-(hydroxymethyl)pyrrolidine derivatives have shown that this moiety can establish hydrogen bonds within the binding pocket of sphingosine kinase 1 (SphK1), an important target in cancer therapy.

Neuroprotective Effects: A Novel Avenue for Lactam-Based Drugs

Recent research has uncovered a surprising and promising role for β-lactam antibiotics as neuroprotective agents.[9][10] This neuroprotection is linked to an increase in the expression of the glutamate transporter GLT1, which is responsible for clearing excess glutamate from the synapse, thereby preventing excitotoxicity.[9] While the direct role of a hydroxymethyl group in this specific activity is still under investigation, it highlights the potential for lactam scaffolds to be adapted for neurological disorders.

Antiviral and Other Activities

The versatility of the hydroxymethyl-lactam scaffold extends to other therapeutic areas. For instance, γ-lactam derivatives have been developed as potent inhibitors of HIV-1 protease.[11] Additionally, some 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones have been synthesized and investigated as potential anti-HIV compounds.[3]

Structure-Activity Relationships (SAR): The Critical Role of the Hydroxymethyl Moiety

The biological activity of hydroxymethyl-functionalized lactams is exquisitely dependent on their three-dimensional structure and the precise positioning of key functional groups.

The hydroxymethyl group's ability to act as both a hydrogen bond donor and acceptor is paramount to its function. The orientation of this group relative to the lactam carbonyl and other substituents dictates the binding mode and affinity for the target protein. For example, in the case of β-lactamase inhibitors, the stereochemistry of the hydroxymethyl group can significantly impact inhibitory potency.

Key SAR Insights:

-

Hydrogen Bonding: The hydroxyl group frequently forms critical hydrogen bonds with polar residues (e.g., serine, threonine, lysine, aspartate, glutamate) in the active site.

-

Water-Mediated Interactions: The hydroxymethyl group can also mediate interactions with the target via bridging water molecules.

-

Conformational Restriction: The lactam ring serves to hold the hydroxymethyl group in a specific orientation, reducing the entropic penalty of binding.

Pharmacophore Modeling and Computational Analysis

Pharmacophore modeling is a powerful computational tool for understanding the key molecular features required for biological activity and for designing new, more potent compounds.[12][13] A pharmacophore model for a hydroxymethyl-functionalized lactam inhibitor would typically include:

-

A hydrogen bond acceptor feature (the lactam carbonyl).

-

A hydrogen bond donor/acceptor feature (the hydroxyl group).

-

Hydrophobic features arising from the lactam ring and any other nonpolar substituents.

-

Defined spatial relationships (distances and angles) between these features.

Caption: Generalized pharmacophore model for a hydroxymethyl-lactam inhibitor.

Computational techniques such as molecular docking and molecular dynamics simulations can be used to refine these pharmacophore models and to predict the binding modes of new analogues.[14]

Experimental Protocols for Pharmacophore Validation

The biological activity of newly synthesized hydroxymethyl-functionalized lactams must be validated through robust experimental assays.

Enzyme Inhibition Assays

For compounds designed as enzyme inhibitors, determining the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) is essential.

Protocol: Tyrosinase Inhibition Assay [1][15]

This assay is based on the ability of tyrosinase to oxidize L-DOPA to form dopachrome, a colored product that can be quantified spectrophotometrically at approximately 475-510 nm.

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (0.1 M, pH 6.8).

-

Prepare a fresh solution of L-DOPA (10 mM) in phosphate buffer immediately before use.

-

Dissolve the test compound (hydroxymethyl-functionalized lactam) and a positive control (e.g., Kojic acid) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.

-

-

Assay Procedure (96-well plate):

-

Test Wells: Add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

-

Control Wells (Enzyme): Add 20 µL of the vehicle (e.g., DMSO), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

-

Blank Wells (Substrate): Add 20 µL of the test compound dilution and 140 µL of phosphate buffer (no enzyme).

-

Positive Control Wells: Add 20 µL of the Kojic acid dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation:

-

Start the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 490 nm (or a similar wavelength) in a microplate reader in kinetic mode for 30-60 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Cell-Based Assays

For compounds with activities such as anticancer or neuroprotective effects, cell-based assays are crucial to assess their efficacy in a more biologically relevant context. These can include cell viability assays (e.g., MTT or MTS), apoptosis assays (e.g., caspase activity or TUNEL staining), and functional assays specific to the target pathway.

Quantitative Data Summary

The following tables summarize representative inhibitory data for hydroxymethyl-functionalized lactams against various targets.

Table 1: β-Lactamase Inhibition

| Compound | Target | IC₅₀ / Kᵢ | Reference |

| 6β-(hydroxymethyl)penicillanic acid sulfone | TEM-1 β-lactamase | 12 ± 2 nM | [5] |

| 6β-(hydroxymethyl)penicillanic acid sulfone | PDC-3 β-lactamase | 180 ± 36 nM | [5] |

| Carbapenem with C6-hydroxymethyl group | OXA-23 | 8-fold more potent than meropenem | [6] |

Table 2: Anticancer and Other Enzyme Inhibition

| Compound | Target/Cell Line | IC₅₀ / EC₅₀ | Reference |

| Ferrociphenol-α-hydroxylactam derivative | MDA-MB-231 (breast cancer) | 3.5 ± 0.4 µM | [8] |

| Ferrociphenol-α-hydroxylactam derivative | MCF-7 (breast cancer) | 7.6 ± 0.5 µM | [8] |

| Hydroxybenzylidenyl pyrrolidine-2,5-dione | Mushroom Tyrosinase | 2.23 ± 0.44 µM | [16] |

Conclusion and Future Perspectives

The hydroxymethyl group, when strategically incorporated into a lactam scaffold, is a powerful pharmacophoric element that can significantly enhance the therapeutic potential of these molecules. From combating antibiotic resistance to inducing cancer cell death and protecting neurons, the applications of hydroxymethyl-functionalized lactams are vast and continue to expand.

Future research in this area should focus on:

-

Exploring Diverse Scaffolds: Moving beyond traditional β-lactams and pyrrolidinones to investigate other lactam ring sizes and fused systems.

-

Stereoselective Synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of these compounds to fully probe the impact of chirality on biological activity.

-

Target Deconvolution: For compounds identified through phenotypic screening, elucidating the specific molecular targets is crucial for mechanism-of-action studies and further optimization.

-

Advanced Computational Modeling: Employing more sophisticated computational methods, such as free energy perturbation and advanced molecular dynamics simulations, to more accurately predict binding affinities and guide the design of next-generation compounds.

By continuing to unravel the intricate structure-activity relationships of hydroxymethyl-functionalized lactams, the scientific community is well-positioned to develop novel and effective therapies for a wide range of human diseases.

References

-

Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]

-

(2018). Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]

-

D'Angelo, J. G. (2005). Part I. The synthesis of 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones as potential anti-HIV compounds. Part II. Conducting polymers as chemical reagents: The use of poly-(3,4-ethylenedioxy thiophene) in the Friedel-Crafts alkylation of aromatic rings with alcohols. University of Connecticut. [Link]

-

Nielsen, P. E., & Haaima, G. (1997). Synthesis of 3-Guaninyl- and 3-Adeninyl-5-hydroxymethyl-2-pyrrolidinone Nucleosides. The Journal of Organic Chemistry, 62(17), 5871-5877. [Link]

-

(2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

-

Hamed, A. A., et al. (2003). Synthesis, antiviral activity, and bioavailability studies of gamma-lactam derived HIV protease inhibitors. Journal of Medicinal Chemistry, 46(22), 4705-4715. [Link]

-

Alcaide, B., & Almendros, P. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Future Medicinal Chemistry, 6(1), 83-99. [Link]

-

Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

-

Zeng, X., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 299. [Link]

-

(2025). β-Lactams as Neuroprotective Agents. ResearchGate. [Link]

-

de Graaf, C., et al. (2021). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 22(16), 8846. [Link]

-

Murawy, J. (2024). Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Design and Optimization. International Journal of Drug Development and Research, 16(2). [Link]

-

Solution Pharmacy. (2023, August 1). Topic (76) Quantitative Structure Activity Relationship | QSAR | Medicinal Chemistry 03 | B.Pharma 6. YouTube. [Link]

-

Salman, N. (2022). Q-SAR Quantitative structure-activity relationship. ResearchGate. [Link]

-

Ferreira, L. G., et al. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 26(3), 1234. [Link]

-

Valentina, P. (n.d.). Quantitative structure activity relationship(qsar). [Link]

-

Prateek, et al. (2021). Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics. ACS Pharmacology & Translational Science, 4(1), 227-250. [Link]

-

Koloskova, O. O., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]

-

ResearchGate. (n.d.). Table 1 Comparison of IC 50 values of classic β-lactamase inhibitors IC.... [Link]

-

de Oliveira, R. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 648117. [Link]

-

Siden, S., et al. (2022). α-Hydroxylactams as Efficient Entries to Diversely Functionalized Ferrociphenols: Synthesis and Antiproliferative Activity Studies. Molecules, 27(14), 4554. [Link]

-

Rothstein, J. D., et al. (2005). Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression. Nature, 433(7021), 73-77. [Link]

-

(2024). Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations. bioRxiv. [Link]

-

Yilmaz, S., & Gencer, N. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Biomedicines, 12(12), 2845. [Link]

-

Wieder, M., et al. (2020). Hierarchical Graph Representation of Pharmacophore Models. Frontiers in Chemistry, 8, 601. [Link]

-

Vass, M., et al. (2015). Advancements in therapeutically targeting orphan GPCRs. Frontiers in Pharmacology, 6, 86. [Link]

-

Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]

-

Ullah, F., et al. (2024). Pharmacophore-Based Study: An In Silico Perspective for the Identification of Potential New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors. International Journal of Molecular Sciences, 25(18), 9906. [Link]

-

Torky, M., et al. (2021). Plant-Derived Antimicrobial Peptides as Potential Antiviral Agents in Systemic Viral Infections. Viruses, 13(8), 1550. [Link]

-

Prateek, et al. (2020). Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics. ACS Pharmacology & Translational Science, 4(1), 227-250. [Link]

-

Singh, A., et al. (2024). Exploring the Neuroprotective Effects of Xanthohumol and Quercetin for the treatment of Alzheimer's Disease. Journal of Cellular and Molecular Medicine, 28(8), e18037. [Link]

Sources

- 1. activeconceptsllc.com [activeconceptsllc.com]

- 2. researchgate.net [researchgate.net]

- 3. "Part I. The synthesis of 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones" by John Gaetano D'Angelo [digitalcommons.lib.uconn.edu]

- 4. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antiviral activity, and bioavailability studies of gamma-lactam derived HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Protection of Hydroxymethyl Pyrrolidinones in Complex Synthesis

Abstract

The (hydroxymethyl)pyrrolidinone scaffold is a privileged chiral building block in modern medicinal chemistry, forming the core of numerous pharmaceuticals and clinical candidates. Its successful incorporation into complex molecular architectures is critically dependent on the strategic use of protecting groups for the primary hydroxyl moiety. This guide provides a comprehensive overview of robust and field-tested strategies for the protection and deprotection of hydroxymethyl pyrrolidinones. We will delve into the mechanistic rationale behind selecting appropriate protecting groups, present detailed, validated protocols for their installation and removal, and offer a decision-making framework to ensure orthogonality and maximize yields in multi-step synthetic campaigns.

The Strategic Imperative: Why Protecting Group Selection is Critical

The primary alcohol of hydroxymethyl pyrrolidinones is a versatile functional group, but its nucleophilicity and mild acidity can interfere with a wide range of subsequent chemical transformations, such as N-alkylation, C-acylation, or reactions involving strong bases or organometallics. A well-chosen protecting group acts as a temporary molecular "mask," rendering the hydroxyl group inert to specific reaction conditions.

The ideal protecting group strategy is not merely about installation and removal; it is about foresight. The choice must be orthogonal , meaning it can be removed under conditions that do not affect other sensitive functional groups or protecting groups within the molecule. This principle is the cornerstone of efficient and convergent synthesis.

Decision Framework for Selecting a Hydroxyl Protecting Group

The selection process involves a careful analysis of the planned synthetic route. The following diagram illustrates the key decision points that must be considered.

Figure 1: Decision-making workflow for selecting a hydroxyl protecting group based on downstream reaction conditions.

Key Protecting Group Classes: Protocols and Mechanistic Insights

We will now explore the most effective and commonly employed protecting groups for hydroxymethyl pyrrolidinones.

Silyl Ethers: The Versatile Workhorse

Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are arguably the most frequently used hydroxyl protecting groups due to their ease of introduction, general stability to non-acidic reagents, and clean, selective removal.

Mechanistic Rationale: The protection reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic silicon atom. An amine base, typically imidazole or 2,6-lutidine, activates the silyl chloride and scavenges the HCl byproduct. Their lability in acidic media is due to the high oxophilicity of silicon, which facilitates protonation of the ether oxygen followed by cleavage. Removal by fluoride ions (e.g., from TBAF) is highly efficient due to the formation of the exceptionally strong Si-F bond.

-

Preparation: To a solution of (R)-3-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add imidazole (1.5 eq).

-

Silylation: Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by flash column chromatography on silica gel.

-

Preparation: Dissolve the TBDMS-protected pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a plastic vial (as HF can etch glass).

-

Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Quench the reaction with water and concentrate the mixture under reduced pressure to remove the THF.

-

Purification: Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous NaSO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.

| Protecting Group | Common Reagents (Protection) | Common Reagents (Deprotection) | Stability Profile | Typical Yield |

| TBDMS | TBDMS-Cl, Imidazole, DCM/DMF | TBAF, THF; or AcOH, H₂O/THF | Stable to base, mild redox. Labile to acid and fluoride. | >95% |

| TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF; or HF-Pyridine | More sterically hindered; greater stability to acid than TBDMS. | >90% |

Benzyl Ethers: The Robust Guardian

The benzyl (Bn) group is exceptionally robust, making it ideal for multi-step syntheses involving harsh acidic, basic, or organometallic reagents. Its primary mode of removal, catalytic hydrogenolysis, is remarkably clean and orthogonal to most other functional groups.

Mechanistic Rationale: Benzyl ethers are typically formed under Williamson ether synthesis conditions. A strong base (e.g., NaH) deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the halide from benzyl bromide. The deprotection via hydrogenolysis involves the oxidative addition of the C-O bond to the surface of a palladium catalyst, followed by hydrogenolysis to yield the alcohol and toluene.

-

Preparation: Under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M).

-

Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of the N-Boc protected hydroxymethyl pyrrolidinone (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C.

-

Alkylation: Add benzyl bromide (BnBr, 1.3 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction at 0 °C by the dropwise addition of water. Dilute with ethyl acetate and separate the layers.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Preparation: Dissolve the benzyl-protected pyrrolidinone (1.0 eq) in methanol or ethanol (0.1 M).

-

Catalyst Addition: Carefully add palladium on activated carbon (Pd/C, 10 wt. %, ~5-10 mol %).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen-filled balloon for small scale) and stir vigorously under a positive pressure of H₂ at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

-

Work-up: Once complete, carefully purge the flask with argon or nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting alcohol is often pure enough for the next step, but can be purified by chromatography if necessary.

Orthogonal Synthesis in Action: A Case Study

Consider a synthetic target requiring the selective modification of both the nitrogen and a C-terminal ester in the presence of the hydroxymethyl group. An orthogonal strategy is essential.

Figure 2: An orthogonal deprotection sequence allowing for selective functional group manipulation.

In this strategy:

-

The methyl ester is saponified under basic conditions, which do not affect the N-Boc or O-TBDMS groups.

-

The N-Boc group is removed under strong acidic conditions, which will not cleave the more robust O-TBDMS group.

-

Finally, the O-TBDMS group is removed using fluoride, a condition orthogonal to the newly revealed amine and carboxylic acid.

This logical, stepwise removal demonstrates the power of an orthogonal approach in minimizing side reactions and maximizing synthetic efficiency.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Incomplete Protection Reaction | Insufficient reagent; poor quality solvent/reagents; steric hindrance. | Use a slight excess of the protecting group reagent (1.2-1.5 eq). Ensure solvents are anhydrous. For hindered alcohols, consider a more reactive silylating agent (e.g., TBDMS-triflate). |

| Low Yield on Benzylation | Incomplete deprotonation; side reaction with amide N-H. | Ensure NaH is fresh and reactive. Protect the amide nitrogen first (e.g., with a Boc group) before attempting O-benzylation. |

| Stalled Hydrogenolysis | Catalyst poisoning; poor quality catalyst. | Filter the reaction through Celite and add fresh catalyst. Ensure the substrate is pure, as sulfur or halide contaminants can poison the catalyst. Use a different solvent like ethanol or ethyl acetate. |

| TBDMS group cleaves during a reaction | Unintended acidic conditions (e.g., acidic silica gel during chromatography). | Neutralize silica gel with triethylamine before chromatography. Use buffered reaction conditions where possible. |

References

-

Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. [Link]

-

Poon, K. W. C. & Dudley, G. B. Mixed Silyl-Acetal-Directed, NaH-Mediated Benzylation of a 1,2-Diol. The Journal of Organic Chemistry2006 , 71 (10), 3923–3927. [Link]

- Crich, D. & Banerjee, A. The "Radical-Polar Crossover" Reaction and the Role of the Initiator in the Metal-Free, Tin-Free Reductive Decarboxylation of Carboxylic Acid Esters. The Journal of Organic Chemistry2006, 71 (18), 7106–7109. [https://pubs.acs.org/doi/abs/10.1021/j

Functionalization of the C4 position in N-phenylpyrrolidinones

An Application Guide to the Strategic Functionalization of the C4 Position in N-Phenylpyrrolidinones for Advanced Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of C4-Functionalized N-Phenylpyrrolidinones

The N-phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered lactam ring provides a well-defined conformational constraint, while the N-phenyl group offers a versatile handle for modulating electronic properties and exploring substituent effects. The functionalization of this core, particularly at the C4 position (β to the nitrogen and α to the carbonyl), unlocks a three-dimensional chemical space that is critical for refining pharmacological profiles. Introducing substituents at this position can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties by establishing new interactions with biological targets or by altering its solubility and metabolic stability.

This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven overview of two robust strategies for the selective functionalization of the C4 position of N-phenylpyrrolidinones. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that each protocol is a self-validating system built on a foundation of mechanistic understanding.

Strategy 1: Precision C-C Bond Formation via Enolate Alkylation

The most direct and widely applicable method for introducing alkyl, benzyl, and other carbon-based substituents at the C4 position is through the generation of a lactam enolate, followed by quenching with a suitable electrophile. The success of this strategy hinges on the quantitative and regioselective formation of the enolate.

Mechanistic Rationale: The Key Role of a Strong, Hindered Base

The protons on the C3 and C4 carbons of the pyrrolidinone ring are acidic due to their proximity to the electron-withdrawing carbonyl group. However, the pKa of these protons is high (typically >25 in DMSO), necessitating the use of a very strong base for deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this transformation for two critical reasons[1]:

-

High Basicity: LDA is sufficiently strong to irreversibly and quantitatively deprotonate the α-carbon of the lactam, driving the equilibrium entirely towards the enolate.

-

Steric Hindrance: As a bulky base, LDA is a poor nucleophile, which minimizes side reactions such as nucleophilic attack at the lactam carbonyl.

The deprotonation occurs at the C4 position to form a lithium enolate. This intermediate is a potent nucleophile that can readily react with a range of electrophiles in a classic SN2 reaction[2].

Figure 1: Workflow for C4-Alkylation via Enolate Formation.

Detailed Protocol: C4-Alkylation of N-Phenylpyrrolidinone

Materials:

-

N-Phenylpyrrolidin-2-one

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., benzyl bromide, methyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry, argon-flushed glassware

-

Magnetic stirrer and stir bars

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Syringes and needles

Procedure:

Part A: In Situ Preparation of LDA and Enolate Formation

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

-

Reagent Addition: Under a positive pressure of argon, add anhydrous THF to the flask. Cool the flask to -78 °C.

-

Add diisopropylamine (1.1 equivalents) via syringe.

-

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A white precipitate may form. Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA. The use of freshly prepared LDA is crucial for reproducible results[3].

-

Enolate Generation: In a separate dry flask, dissolve N-phenylpyrrolidin-2-one (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the N-phenylpyrrolidin-2-one solution to the LDA solution at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. Successful deprotonation will result in a clear, often yellowish, solution of the lithium enolate.

Part B: Electrophilic Quench and Workup 8. Alkylation: Slowly add the electrophile (1.1-1.5 equivalents), either neat or dissolved in a small amount of anhydrous THF, to the enolate solution at -78 °C. 9. Reaction Progression: Maintain the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). 10. Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. 11. Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer three times with ethyl acetate. 12. Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. 13. Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C4-functionalized N-phenylpyrrolidinone.

| Electrophile Class | Example | Typical Yield (%) | Diastereoselectivity | Key Considerations |

| Primary Alkyl Halide | Methyl Iodide | 75-90% | N/A | Highly reactive, often requires shorter reaction times. |

| Primary Alkyl Halide | Ethyl Bromide | 70-85% | N/A | Standard conditions are effective. |

| Benzyl Halide | Benzyl Bromide | 80-95% | N/A | Highly reactive due to the benzylic position. |

| Allyl Halide | Allyl Bromide | 75-90% | N/A | Prone to over-alkylation if excess is used. |

| Chiral Electrophile | (R)-1-bromo-2-methylbutane | 60-75% | Moderate to Good | Diastereoselectivity depends on the steric bulk of the electrophile and enolate face shielding. |

Table 1: Representative Electrophiles and Expected Outcomes for C4-Alkylation.

Strategy 2: Radical-Mediated Halogenation and Subsequent Nucleophilic Substitution

An alternative approach, particularly useful for introducing heteroatom nucleophiles or other functionalities not amenable to direct alkylation, involves a two-step sequence: C4-bromination followed by nucleophilic substitution.

Mechanistic Rationale: Site-Selective Radical Abstraction